molecular formula C23H24N6O5 B2992614 5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112434-02-2

5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2992614
CAS No.: 1112434-02-2
M. Wt: 464.482
InChI Key: ZKAFOWRRIKSQOF-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at the 4-position with a carboxamide linked to a 3,4-dimethoxyphenyl moiety. Its synthesis likely involves coupling reactions between functionalized triazole and oxazole intermediates, similar to methodologies described in and , where carboxamide bonds are formed using EDCI/HOBt or other coupling agents .

Properties

IUPAC Name

5-amino-N-(3,4-dimethoxyphenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5/c1-13-17(26-23(34-13)14-5-8-16(31-2)9-6-14)12-29-21(24)20(27-28-29)22(30)25-15-7-10-18(32-3)19(11-15)33-4/h5-11H,12,24H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAFOWRRIKSQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1112434-02-2) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC23H24N6O5
Molecular Weight464.5 g/mol
CAS Number1112434-02-2

The compound features a triazole ring and an oxazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to the one exhibit significant antitumor effects. For instance, derivatives of triazole and oxazole have shown efficacy against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings can enhance antitumor potency.

In particular, compounds designed with a triazole scaffold have demonstrated selective inhibition of tumor growth in vitro. For example, one study reported that a related compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as Mia PaCa-2 and PANC-1 .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory activity. Triazole derivatives are often explored for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Preliminary data indicate that modifications to the triazole structure can lead to enhanced COX-II inhibition, thereby reducing inflammation .

Antimicrobial Activity

Compounds with similar frameworks have also been evaluated for antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi. The disk diffusion method revealed significant inhibition zones for related compounds against Staphylococcus aureus and Candida albicans .

Case Studies

  • Antitumor Efficacy : A study synthesized several triazole derivatives and tested their effects on various cancer cell lines. The results indicated that specific substitutions on the phenyl rings improved cytotoxicity significantly compared to standard chemotherapeutics like etoposide .
  • Inflammation Models : In vivo models of inflammation demonstrated that compounds with similar structures reduced paw edema in rats, suggesting a potential application in treating inflammatory diseases .
  • Antimicrobial Testing : A series of oxazole derivatives were tested for their antimicrobial properties against common pathogens. The results indicated that some compounds exhibited MIC values lower than traditional antibiotics, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Carboxamide Derivatives

  • 5-Amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (): Structural Variation: The 3,5-dimethoxyphenyl substituent (vs. 3,4-dimethoxyphenyl in the target compound) and ethoxy group on the oxazole alter electronic and steric properties.
  • N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (): Structural Variation: A 3-chlorophenyl group replaces the oxazole-methyl substituent, and the carboxamide is linked to an acetylated phenyl ring. Impact: Chlorine introduces electronegativity, possibly enhancing binding affinity to hydrophobic targets but reducing solubility .

Oxazole-Substituted Analogues

  • 5-Amino-N-(4-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (): Structural Variation: The oxazole bears a 3,4,5-trimethoxyphenyl group instead of 4-methoxyphenyl.
  • 2,5-Diaryl-4-benzyl-1,3-oxazoles () :

    • Structural Variation : Benzyl and sulfonyl substituents replace the methyl and methoxyphenyl groups on the oxazole.
    • Impact : Sulfonyl groups improve aqueous solubility but may reduce membrane permeability .

Pyrazole and Thiadiazine Hybrids

  • 3-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide () :
    • Structural Variation : A pyrazole-thiadiazine hybrid with a 4-methoxyphenyl group.
    • Impact : Thiadiazine rings introduce conformational flexibility, which might enhance binding to dynamic enzyme pockets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) LogP*
Target Compound 1,2,3-Triazole 3,4-Dimethoxyphenyl, 4-MeO-oxazolylmethyl ~522.56 Not Reported ~3.5
Compound in 1,2,3-Triazole 3,5-Dimethoxyphenyl, 4-EtO-oxazolylmethyl ~536.59 Not Reported ~4.0
Compound 3a () Pyrazole 4-Cyanophenyl, Chlorine 402.8 133–135 ~2.8
2,5-Diaryl-1,3-oxazole () 1,3-Oxazole 4-Bromophenylsulfonyl, Benzyl ~450.0 160–162 ~2.5

*LogP estimated using fragment-based methods.

Discussion of Key Findings

  • Substituent Effects: Methoxy groups (e.g., 3,4-dimethoxyphenyl) enhance lipophilicity and metabolic stability compared to chloro or acetyl groups .
  • Synthetic Efficiency :
    • EDCI/HOBt-mediated couplings () yield moderate to high purity products (60–71%), while AlCl3/POCl3 methods () are less efficient (~50–75%) but suitable for oxazole cyclization .
  • Biological Implications :
    • Compounds with sulfonyl or benzyl groups () exhibit higher solubility but may require structural optimization for bioavailability .

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